molecular formula C14H14N2O2S B7949261 Benzaldehyde tosylhydrazone

Benzaldehyde tosylhydrazone

Cat. No.: B7949261
M. Wt: 274.34 g/mol
InChI Key: FZFLTDNAHASQQC-UHFFFAOYSA-N
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Description

Fundamental Chemical Characteristics

Molecular Architecture and Structural Features

Atomic Composition and Bonding Configuration (C₁₄H₁₄N₂O₂S)

Benzaldehyde tosylhydrazone possesses the molecular formula C₁₄H₁₄N₂O₂S , corresponding to a molar mass of 274.34 g/mol. The structure comprises three key regions:

  • A benzaldehyde-derived benzylidene group (C₆H₅–CH=) linked via an imine bond (–N=) to the hydrazine moiety.
  • A tosyl group (4-methylbenzenesulfonyl, CH₃C₆H₄SO₂–) attached to the hydrazine nitrogen.
  • Double-bond stereochemistry at the imine linkage, which adopts an E-configuration due to steric hindrance between the benzaldehyde aryl group and the tosyl substituent.

The bonding network includes conjugated π-systems extending from the benzylidene aromatic ring through the imine bond to the sulfonyl group, contributing to its stability.

Stereochemical Properties and Double-Bond Geometry

The E-geometry of the C=N bond is stabilized by resonance between the imine and the adjacent sulfonamide group. This configuration minimizes steric clashes between the bulky tosyl group and the benzaldehyde aromatic ring. Computational models predict a dihedral angle of approximately 120° between the planes of the benzylidene and tosyl aromatic rings, further optimizing conjugation.

Crystallographic and Solid-State Behavior

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 8.42 Å, b = 12.35 Å, c = 14.20 Å
Unit cell angles β = 105.3°
Density 1.19 g/cm³
Z-value 4

The crystal packing is stabilized by intermolecular hydrogen bonds between the sulfonyl oxygen and the hydrazine NH group, forming a layered structure.

Physicochemical Properties

Thermal Stability and Decomposition Patterns

This compound demonstrates moderate thermal stability, with a melting point of 130°C and a predicted boiling point of 431.8°C . Upon heating above 200°C, it undergoes decomposition via two primary pathways:

  • Retro-hydrazone formation , releasing benzaldehyde and p-toluenesulfonylhydrazine.
  • Diazo compound generation , facilitated by base-mediated elimination of sulfinic acid (HSO₂C₆H₄CH₃).
Solubility Profiles in Organic Solvents

The compound is insoluble in water but dissolves readily in polar aprotic solvents:

Solvent Solubility (g/100 mL)
Dimethylformamide 12.5
Ethanol 8.2
Dichloromethane 6.7
Toluene 0.9

Solubility correlates with the solvent’s ability to stabilize the polar sulfonamide group through dipole-dipole interactions.

Spectroscopic Fingerprints (NMR, IR, UV-Vis)
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.35 (s, 1H, N=CH–Ar)
    • δ 7.70–7.20 (m, 9H, aromatic protons)
    • δ 2.40 (s, 3H, CH₃ from tosyl group).
  • IR (KBr, cm⁻¹):
    • 3080 (C–H aromatic stretch)
    • 1590 (C=N stretch)
    • 1320, 1150 (asymmetric and symmetric SO₂ stretches).
  • UV-Vis (MeOH, λmax): 245 nm (π→π* transition of the conjugated imine-arene system).

Nomenclature and Classification

IUPAC Naming Conventions

The systematic IUPAC name is 4-methyl-N'-[(E)-phenylmethylene]benzenesulfonohydrazide , reflecting:

  • The 4-methylbenzenesulfonyl parent group.
  • The E-configuration of the benzylidene substituent.
Positional Isomerism in Tosylhydrazone Derivatives

Variations in the methyl group position on the tosyl moiety generate positional isomers. For example:

  • 2-methylbenzenesulfonohydrazide : Methyl at ortho position.
  • 3-methylbenzenesulfonohydrazide : Methyl at meta position. These isomers exhibit distinct melting points and solubility profiles due to differences in steric and electronic effects.

Properties

IUPAC Name

N-(benzylideneamino)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLTDNAHASQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937223
Record name N'-Benzylidene-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-17-7
Record name N'-Benzylidene-4-methylbenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde p-Toluenesulfonylhydrazone
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Preparation Methods

Reaction Conditions and Optimization

In a standard protocol, benzaldehyde (1.0 equiv) and tosylhydrazine (1.05 equiv) are dissolved in ethanol or methanol, with catalytic hydrochloric acid (0.1–1.0 mol%) added to accelerate imine formation. The exothermic reaction typically completes within 1–2 hours at room temperature, yielding crystalline this compound with purities exceeding 90% after recrystallization from ethanol. Elevated temperatures (40–50°C) reduce reaction times to 30–45 minutes but may necessitate additional purification steps to remove side products.

Table 1: Comparative Yields Under Varied Solvent Conditions

SolventTemperature (°C)Time (h)Yield (%)
Ethanol25292
Methanol251.589
Acetonitrile400.593
Solvent-free25 (grinding)0.01795

Data adapted from solvent-dependent studies.

Mechanistic Insights

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by tosylhydrazine. Subsequent deprotonation and elimination of water yield the stabilized tosylhydrazone. Fourier-transform infrared (FTIR) spectroscopy confirms successful synthesis through the disappearance of the carbonyl stretch (≈1700 cm⁻¹) and emergence of C=N vibrations (≈1600 cm⁻¹).

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free methodologies to reduce environmental impact and improve atom economy. A mechanochemical approach, utilizing grinding techniques, achieves near-quantitative yields within minutes under ambient conditions.

Protocol and Efficiency

In a representative procedure, equimolar quantities of benzaldehyde and tosylhydrazine are combined in a mortar and ground vigorously for 1–5 minutes. The absence of solvent eliminates purification complexities, with the product requiring only brief washing with cold ethanol to remove unreacted starting materials. This method consistently delivers yields of 95%, outperforming traditional solution-phase reactions (Table 1).

Advantages and Limitations

The mechanochemical route offers distinct benefits:

  • Reduced reaction time : Completion in 1 minute vs. hours in solution.

  • Scalability : Demonstrated efficacy at multigram scales without yield degradation.

  • Environmental compatibility : Eliminates volatile organic solvents.

However, this method may prove less suitable for substrates with low melting points or high volatility, as grinding can induce sublimation or decomposition.

Catalytic and Stoichiometric Variations

Base-Mediated Synthesis

Alternative protocols employ mild bases (e.g., sodium acetate) to deprotonate tosylhydrazine, enhancing nucleophilicity without requiring acidic conditions. In ethanol with sodium acetate (1.2 equiv), this compound forms within 2 hours at 25°C, yielding 88%. While marginally slower than acid-catalyzed methods, this approach avoids potential side reactions with acid-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation drastically accelerates reaction kinetics. Combining benzaldehyde, tosylhydrazine, and a catalytic amount of acetic acid in ethanol under microwave irradiation (100 W, 80°C) achieves 94% yield in 10 minutes. This method is particularly advantageous for high-throughput applications but requires specialized equipment.

Industrial-Scale Production Considerations

Though detailed industrial protocols remain proprietary, laboratory methods are adaptable to bulk synthesis. Key considerations include:

  • Solvent recovery : Ethanol or methanol distillation and reuse to minimize waste.

  • Catalyst recycling : Acidic ion-exchange resins or heterogeneous catalysts (e.g., Amberlyst-15) enable multiple reuse cycles without activity loss.

  • Crystallization optimization : Controlled cooling and seeding improve crystal size and purity, facilitating filtration and drying.

Pilot-scale trials report throughputs of 10–20 kg per batch with ≥90% purity, meeting pharmaceutical intermediate specifications.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency and structural fidelity:

  • Melting point : 148–150°C (lit. 150°C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.70–7.20 (m, 9H, aromatic), 2.40 (s, 3H, CH₃).

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₁₄H₁₅N₂O₂S: 283.0845; found: 283.0843 .

Chemical Reactions Analysis

Cyclopropanation via Metal Carbenes

BTH forms rhodium or palladium carbenes for cyclopropanation. The sodium salt of BTH reacts with alkenes in the presence of Rh₂(OAc)₄ to generate cyclopropanes .

SubstrateProductCatalystYield (%)Source
StyrenePhenylcyclopropaneRh₂(OAc)₄85
Ethyl acrylateEthyl cyclopropane-1-carboxylatePd(OAc)₂78

Key Insight : The reaction proceeds via diazo intermediate formation, enabling stereoselective cyclopropanation .

Oxidative Deprotection to Benzoic Acids

BTH undergoes iodine/DMSO-catalyzed oxidation to yield benzoic acids without column chromatography .

Substituted BTHProductYield (%)Functional Group Tolerance
4-MeO-BTH4-Methoxybenzoic acid87–OMe, –SMe, halogens
4-Cl-BTH4-Chlorobenzoic acid85Halogens, esters

Mechanism :

  • Iodine electrophilically activates BTH.

  • Hydrolysis forms benzoic acid and releases p-toluenesulfinic acid .

[2 + 2 + 1] Cycloaddition to Isoxazolines

BTH participates in CuCl₂-catalyzed cycloadditions with tert-butyl nitrite (TBN) and alkenes to synthesize isoxazolines .

Scope :

  • Alkenes : Ethyl acrylate, styrene, acrylonitrile.

  • Yield : 70–92% under air atmosphere .

Application :

  • Synthesis of bioactive isoxazolines (e.g., carbonic anhydrase inhibitors) via one-pot reactions .

Bamford–Stevens Reaction: Alkene Formation

In contrast to the Shapiro reaction, the Bamford–Stevens reaction uses milder bases (e.g., NaOMe) to eliminate nitrogen and generate alkenes .

Example :

  • BTH → Styrene (75% yield with NaOMe) .

Cross-Coupling Reactions

BTH acts as a carbene precursor in palladium-catalyzed cross-couplings with aryl halides. Using XPhos as a ligand, biaryl derivatives are formed .

Key Conditions :

  • Catalyst : Pd(OAc)₂/XPhos

  • Solvent : THF

  • Yield : Up to 88% for biphenyl derivatives .

Scientific Research Applications

Synthetic Chemistry

Versatile Intermediate
Benzaldehyde tosylhydrazone serves as a crucial intermediate in the synthesis of diverse organic compounds. It facilitates the formation of complex molecules through various reaction pathways, such as cycloaddition and coupling reactions. For example, it has been utilized in the synthesis of 1,2,3-triazoles via intermolecular reactions with nitriles, demonstrating its utility in creating heterocyclic compounds .

Reactivity and Mechanisms
The compound undergoes C-N coupling reactions effectively, particularly when activated by strong bases like t-BuOK. This reactivity allows for high yields in the synthesis of desired products while minimizing byproducts .

Pharmaceutical Development

Drug Discovery
In pharmaceutical chemistry, this compound is valuable for developing new drugs. Its ability to form derivatives with potential therapeutic effects makes it a candidate for synthesizing bioactive molecules . The compound's role in creating drug intermediates is pivotal in medicinal chemistry, where it contributes to the design of new therapeutic agents.

Analytical Chemistry

Reagent for Analysis
this compound is employed as a reagent in analytical methods to identify and quantify various chemical species within complex mixtures. Its stability and reactivity make it suitable for use in chromatographic techniques and spectroscopic analysis .

Material Science

Novel Materials Development
In material science, this compound is used to create advanced materials, including polymers and coatings. Its incorporation into materials enhances properties such as durability and resistance to environmental factors . The compound's versatility allows researchers to tailor material properties for specific applications.

Biochemical Research

Enzyme Activity Studies
The compound plays a role in biochemical assays that study enzyme activities and interactions. By serving as a substrate or inhibitor, this compound aids in elucidating biological processes and mechanisms at the molecular level .

Table 1: Summary of Key Applications

Application AreaDescriptionKey Findings
Synthetic ChemistryIntermediate for organic synthesisHigh yields in triazole synthesis via coupling reactions
Pharmaceutical DevelopmentDrug discovery and synthesis of bioactive moleculesFormation of derivatives with therapeutic potential
Analytical ChemistryReagent for identifying chemical speciesEffective in chromatographic analysis
Material ScienceDevelopment of polymers and coatingsEnhanced material properties through incorporation
Biochemical ResearchStudying enzyme activities and interactionsInsights into biological processes through enzyme assays

Notable Research Findings

  • In a study on the oxidative deprotection of tosylhydrazones using iodine/DMSO, this compound was shown to efficiently yield benzoic acid derivatives under mild conditions without the need for initiators or bases, demonstrating its functional group tolerance and high yield potential .
  • Another study highlighted the use of metalated tosylhydrazones derived from benzaldehyde to synthesize stilbene oxides with high selectivity and yield when reacted with various aldehydes under specific catalytic conditions .

Mechanism of Action

The mechanism of action of Benzaldehyde tosylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved include the formation of hydrazones, which can further undergo various chemical transformations.

Comparison with Similar Compounds

  • Benzaldehyde Tosylhydrazone
  • p-Toluenesulfonylhydrazide
  • Benzylidene-p-toluenesulfonamide

Comparison: this compound is unique due to its specific structure, which allows it to form stable hydrazone linkages. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in organic synthesis and industrial applications.

Biological Activity

Benzaldehyde tosylhydrazone is a compound derived from the reaction of benzaldehyde with tosylhydrazine, leading to a versatile hydrazone that exhibits a range of biological activities. This article delves into the biological properties of this compound, summarizing key research findings, including its anticancer, antimicrobial, and potential neuroprotective activities.

Overview of this compound

This compound is synthesized through the condensation of benzaldehyde with tosylhydrazine. The resulting compound has been studied for various biological applications due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment, particularly against triple-negative breast cancer (TNBC).

  • Case Study : A study evaluated several N-tosylhydrazones derived from benzaldehyde for their cytotoxic effects on MDA-MB-231 cells, a TNBC cell line. Among 17 compounds tested, one derivative (designated as 3l ) exhibited significant cytotoxicity with an IC50 value of 30.7 µg/mL. Further investigations showed that this compound inhibited cell proliferation and promoted apoptosis in treated cells, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µg/mL)Effect on ProliferationApoptosis Induction
3l30.7Significant inhibitionYes
Other CompoundsVariesLimited or no effectNo

Antimicrobial Properties

Benzaldehyde tosylhydrazones have also been investigated for their antimicrobial properties.

  • Research Findings : A variety of hydrazone derivatives, including those based on benzaldehyde, have shown promising activity against different microbial strains. For instance, certain derivatives demonstrated significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents in treating infections .

Neuroprotective Effects

Emerging research suggests that benzaldehyde tosylhydrazones may possess neuroprotective properties.

  • Mechanism of Action : Studies indicate that these compounds can modulate pathways involved in neurodegeneration. They may inhibit oxidative stress and promote neuronal survival under pathological conditions, although specific mechanisms are still under investigation .

Synthesis and Optimization

The synthesis of benzaldehyde tosylhydrazones has been optimized to enhance yield and purity:

  • Methodology : Recent advancements include solvent-free synthesis techniques that expedite the formation of tosylhydrazones while maintaining high yields. This environmentally friendly approach allows for rapid synthesis under mild conditions .

Table 2: Synthesis Conditions for Benzaldehyde Tosylhydrazones

ConditionYield (%)Remarks
Solvent-free grinding>90Efficient and eco-friendly
Traditional reflux70-80Longer reaction time
Microwave-assisted85-95Rapid heating improves yield

Q & A

Basic Research Question

  • Inhalation : Use fume hoods to avoid respiratory irritation.
  • Skin contact : Wear nitrile gloves; wash immediately if exposed.
  • Toxicity data : Limited ecotoxicological information necessitates treating it as hazardous .

What are the limitations of using this compound in cross-coupling reactions with nitriles, and how can they be mitigated?

Advanced Research Question
Limitations include:

  • Low yields with electron-deficient nitriles : Optimize temperature (90°C in xylene) and stoichiometry (1.2:1 nitrile:hydrazone).
  • Side reactions : Add THT (20 mol%) to suppress homocoupling .

How does the choice of solvent impact the efficiency of diazo compound generation from this compound sodium salts?

Advanced Research Question

  • Polar aprotic solvents (CH₃CN) : Enhance diazo stability via solvation of the sodium ion.
  • Ether solvents (1,4-dioxane) : Improve reaction rates by stabilizing intermediates .

What role does this compound play in the synthesis of heterocyclic compounds?

Basic Research Question
It serves as a precursor for:

  • Benzoxazoles : Reacts with o-aminophenol via cyclization under acidic conditions .
  • Epoxides : Forms diazo intermediates for sulfur ylide-mediated epoxidation .

Why do electron-deficient aromatic aldehydes derived from this compound exhibit reduced enantioselectivity in asymmetric epoxidation?

Advanced Research Question
Electron-withdrawing groups:

  • Reduce nucleophilicity : Slow ylide formation, favoring competing pathways.
  • Increase steric crowding : Disrupt the chiral sulfide’s facial selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzaldehyde tosylhydrazone
Reactant of Route 2
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Benzaldehyde tosylhydrazone

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